molecular formula C5H5FOS B1646995 (3-Fluorothiophen-2-yl)methanol

(3-Fluorothiophen-2-yl)methanol

Cat. No.: B1646995
M. Wt: 132.16 g/mol
InChI Key: YFFLPENJDCROFF-UHFFFAOYSA-N
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Description

(3-Fluorothiophen-2-yl)methanol is a fluorinated thiophene derivative characterized by a hydroxylmethyl group (-CH2OH) attached to the 2-position of a thiophene ring, with a fluorine substituent at the 3-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of biologically active molecules. The fluorine atom enhances the compound's electronic properties, influencing reactivity and interactions in biological systems.

Properties

IUPAC Name

(3-fluorothiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFLPENJDCROFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The structural analogues of (3-Fluorothiophen-2-yl)methanol vary in aromatic ring systems, substituents, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
This compound C₅H₅FOS 132.16 Thiophene, -F at C3, -CH₂OH at C2
thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol C₁₂H₉F₃O₂S 274.26 Thiophene, -CF₃O-phenyl, -CH₂OH
(3-fluorophenyl)-(furan-2-yl)methanol C₁₁H₉FO₂ 200.19 Furan, -F-phenyl, -CH₂OH
4-Methoxyphenyl-(2-thienyl)methanol C₁₂H₁₂O₂S 220.28 Thiophene, -OCH₃-phenyl, -CH₂OH

Key Observations :

  • Electron-Withdrawing Effects: The fluorine atom in this compound increases the electrophilicity of the thiophene ring compared to non-fluorinated analogues like 4-Methoxyphenyl-(2-thienyl)methanol, where the methoxy group is electron-donating .
  • Steric and Polarity Differences: The trifluoromethoxy group in thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol introduces significant steric bulk and polarity, likely reducing solubility in non-polar solvents compared to the parent compound .

Stability and Preservation

Methanol is commonly used to preserve volatile organic compounds (VOCs) in soil samples, as demonstrated in studies comparing bulk and methanol methods . Analogues of this compound with polar substituents (e.g., -CF₃O) may exhibit superior stability in methanol due to enhanced solubility and reduced volatility.

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